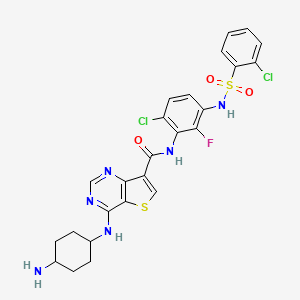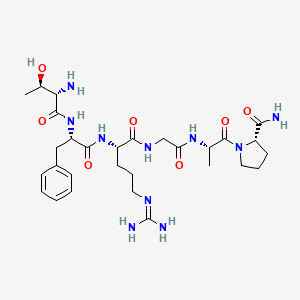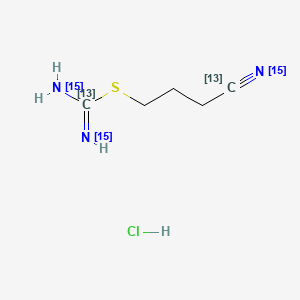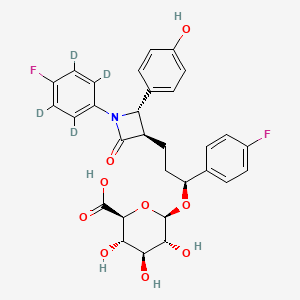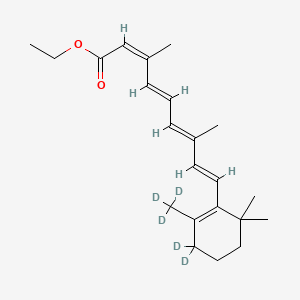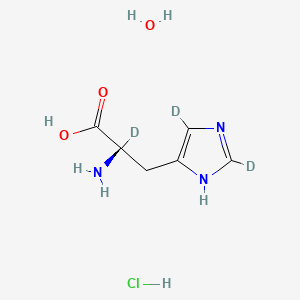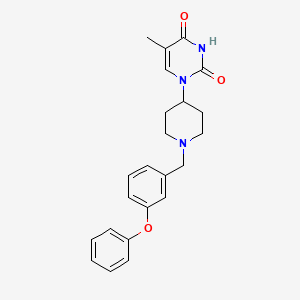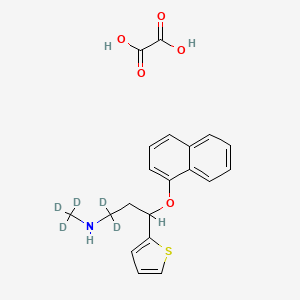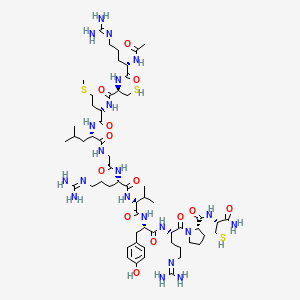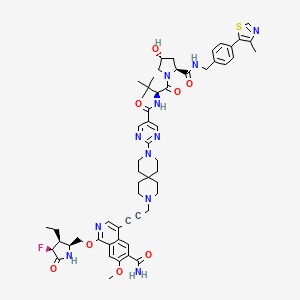
PROTAC IRAK4 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK4 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors, which play significant roles in the innate immune response and inflammation . By degrading IRAK4, this compound aims to modulate these pathways, offering potential therapeutic benefits for autoimmune diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-2 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a small molecule that can bind to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is synthesized and attached to the IRAK4-binding ligand.
Conjugation: The E3 ligase ligand is conjugated to the linker-bound IRAK4-binding ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 degrader-2 primarily undergoes the following types of reactions:
Binding and degradation: The compound binds to IRAK4 and recruits it to the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Inhibition of cytokine production: By degrading IRAK4, the compound inhibits the production of proinflammatory cytokines.
Common Reagents and Conditions
Reagents: IRAK4-binding ligand, E3 ligase ligand, chemical linker, solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium-based catalysts).
Major Products
The major product of the reaction involving this compound is the ubiquitinated IRAK4 protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
PROTAC IRAK4 degrader-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects on signaling pathways.
Biology: Helps in understanding the role of IRAK4 in immune response and inflammation.
Medicine: Potential therapeutic agent for treating autoimmune diseases, such as hidradenitis suppurativa and atopic dermatitis, as well as certain cancers
Industry: Used in the development of new drugs targeting IRAK4 and related pathways.
Mechanism of Action
PROTAC IRAK4 degrader-2 exerts its effects by binding to IRAK4 and recruiting it to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, resulting in the inhibition of proinflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
KT-474: Another PROTAC designed to degrade IRAK4, showing potent and selective degradation activity.
PROTAC IRAK4 degrader-3: A similar compound with a different linker or E3 ligase ligand, offering variations in degradation efficiency and selectivity.
Uniqueness
PROTAC IRAK4 degrader-2 is unique due to its specific design and optimization for IRAK4 degradation. It offers a potent and selective approach to modulating IRAK4 activity, with potential therapeutic applications in autoimmune diseases and cancers .
Properties
Molecular Formula |
C57H68FN11O8S |
|---|---|
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39+,43-,44+,46+,48-/m1/s1 |
InChI Key |
VCCDOPPWOSIMCD-LLCFZETMSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


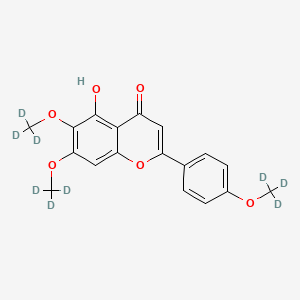
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
